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Compound of Interest

Compound Name: 2,3-Thiophenedicarboxaldehyde

Cat. No.: B186593 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

2,3-Thiophenedicarboxaldehyde is a versatile heterocyclic building block of significant

interest in medicinal chemistry, materials science, and organic synthesis. Its unique bifunctional

nature, possessing two reactive aldehyde groups on a thiophene core, allows for the

construction of a wide array of complex molecular architectures. This technical guide provides

a comprehensive overview of the commercial availability of 2,3-Thiophenedicarboxaldehyde,

its physicochemical properties, detailed synthesis protocols, and key applications with

experimental procedures.

Commercial Suppliers and Product Specifications
2,3-Thiophenedicarboxaldehyde is readily available from several commercial chemical

suppliers. The quality and purity of the compound may vary between suppliers, and it is crucial

for researchers to consider these parameters for their specific applications. A summary of

typical product specifications from prominent suppliers is presented in Table 1.
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Synthesis of 2,3-Thiophenedicarboxaldehyde
The synthesis of 2,3-Thiophenedicarboxaldehyde is typically achieved through a two-step

process starting from 2,3-dimethylthiophene. The general synthetic route involves the

bromination of the methyl groups followed by a Sommelet reaction to yield the desired

dialdehyde.[1]

2,3-Dimethylthiophene 2,3-Bis(bromomethyl)thiophene

N-Bromosuccinimide (NBS)
Benzoyl Peroxide, CCl4, Reflux

2,3-Thiophenedicarboxaldehyde

Hexamethylenetetramine
Chloroform, Reflux
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Caption: Synthetic pathway for 2,3-Thiophenedicarboxaldehyde.
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Experimental Protocol: Synthesis of 2,3-
Thiophenedicarboxaldehyde
Step 1: Synthesis of 2,3-Bis(bromomethyl)thiophene[1]

To a solution of 2,3-dimethylthiophene (0.10 mol) and benzoyl peroxide (1.5 mmol) in 80 mL

of carbon tetrachloride, a mixture of N-bromosuccinimide (0.2 mol) and benzoyl peroxide

(1.5 mmol) is added portion-wise under vigorous stirring and reflux.

The reaction mixture is refluxed for an additional 3 hours after the addition is complete.

After cooling to room temperature, the succinimide byproduct is removed by filtration.

The filtrate is washed with water, sodium bicarbonate solution, and brine.

The organic layer is dried over anhydrous potassium carbonate, and the solvent is removed

under reduced pressure.

The crude product is purified by vacuum distillation to yield 2,3-bis(bromomethyl)thiophene

as a solid.

Step 2: Synthesis of 2,3-Thiophenedicarboxaldehyde (Sommelet Reaction)[2]

2,3-Bis(bromomethyl)thiophene (0.05 mol) is dissolved in 150 mL of chloroform.

Hexamethylenetetramine (0.11 mol) is added to the solution.

The mixture is heated to reflux for 3-4 hours.

After cooling, 100 mL of water is added, and the mixture is stirred.

The organic layer is separated, and the aqueous layer is extracted with chloroform.

The combined organic layers are washed with water and dried over anhydrous sodium

sulfate.

The solvent is evaporated, and the crude 2,3-thiophenedicarboxaldehyde is purified by

recrystallization or column chromatography.
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Applications in Organic Synthesis
2,3-Thiophenedicarboxaldehyde serves as a key intermediate in the synthesis of various

heterocyclic compounds and functional materials.

Synthesis of Thieno[2,3-d]pyridazines
Thieno[2,3-d]pyridazine derivatives are of significant interest in medicinal chemistry due to their

potential as kinase inhibitors for anticancer therapy.[3] 2,3-Thiophenedicarboxaldehyde is a

crucial precursor for the synthesis of the thieno[2,3-d]pyridazin-4,7-dione core structure.

2,3-Thiophenedicarboxaldehyde Thieno[2,3-d]pyridazin-4,7-dione

Hydrazine Hydrate
Ethanol, Reflux

Click to download full resolution via product page

Caption: Synthesis of the thieno[2,3-d]pyridazin-4,7-dione core.

Experimental Protocol: Synthesis of Thieno[2,3-d]pyridazin-4,7-dione

This is a generalized protocol and may require optimization.

To a solution of 2,3-thiophenedicarboxaldehyde (1 mmol) in ethanol (10 mL), add

hydrazine hydrate (1.1 mmol).

The reaction mixture is heated at reflux for 4-6 hours.

Upon cooling, the product precipitates out of the solution.

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield

thieno[2,3-d]pyridazin-4,7-dione.

Peptide and Protein Cyclization
A recent application of 2,3-thiophenedicarboxaldehyde is in the chemoselective cyclization of

unprotected peptides and proteins. It reacts specifically with a primary amine (from a lysine

side chain or N-terminus) and a thiol (from a cysteine side chain) to form a stable thieno[2,3-
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c]pyrrole-bridged cyclic structure.[4] This reaction is notable for its high selectivity and

biocompatibility, as it proceeds in an aqueous buffer.[4]

Reactants

Unprotected Peptide
(with Lys and Cys)

Thieno[2,3-c]pyrrole-bridged
Cyclic Peptide

2,3-Thiophenedicarboxaldehyde

Aqueous Buffer

Click to download full resolution via product page

Caption: Peptide cyclization using 2,3-Thiophenedicarboxaldehyde.

Experimental Protocol: General Procedure for Peptide Cyclization[4]

A solution of the unprotected peptide containing both a lysine and a cysteine residue is

prepared in an aqueous buffer (e.g., phosphate buffer, pH 7.4).

A stock solution of 2,3-thiophenedicarboxaldehyde in a water-miscible organic solvent

(e.g., DMSO) is prepared.

The 2,3-thiophenedicarboxaldehyde solution is added to the peptide solution to a final

desired concentration.

The reaction is allowed to proceed at room temperature, and the progress is monitored by an

appropriate analytical technique such as HPLC or mass spectrometry.

The cyclized peptide can be purified by preparative HPLC.

Role in Signaling Pathways
While specific studies detailing the direct interaction of 2,3-Thiophenedicarboxaldehyde with

signaling pathways are not readily available, its derivatives, particularly thienopyrimidines, have

been investigated as inhibitors of various protein kinases.[3] For instance, certain thieno[2,3-
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d]pyrimidine derivatives have shown inhibitory activity against tyrosine kinases, which are

crucial components of many signaling pathways implicated in cancer.[3]

The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket

of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and

blocking the signal transduction cascade.
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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion
2,3-Thiophenedicarboxaldehyde is a commercially accessible and highly valuable reagent for

the synthesis of diverse and complex molecules. Its utility in the preparation of

pharmaceutically relevant scaffolds like thieno[2,3-d]pyridazines and its emerging application in

bioconjugation highlight its importance for researchers in drug discovery and chemical biology.

The provided experimental protocols offer a starting point for the synthesis and application of

this versatile building block. Further exploration of its derivatives is likely to uncover new

therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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